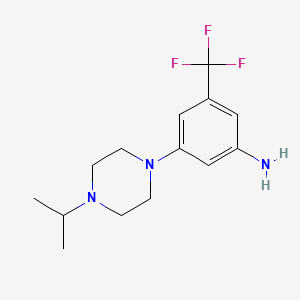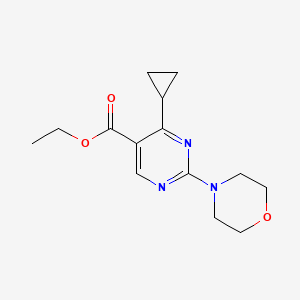
Ethyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate is a chemical compound with a unique structure that combines a pyrimidine ring with a morpholine and cyclopropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate typically involves the reaction of a pyrimidine derivative with morpholine and cyclopropyl-containing reagents. The process may include steps such as:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides under basic conditions.
Attachment of the Morpholine Group: This can be done through nucleophilic substitution reactions using morpholine and suitable leaving groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Common in modifying the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles under basic or acidic conditions.
Major Products Formed: The products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of ethyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may act by:
Inhibiting Enzymes: Binding to active sites and preventing enzyme activity.
Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.
Affecting Gene Expression: Influencing the transcription and translation of specific genes.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylate
- Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate
- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
Comparison: this compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C14H19N3O3 |
|---|---|
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
ethyl 4-cyclopropyl-2-morpholin-4-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H19N3O3/c1-2-20-13(18)11-9-15-14(16-12(11)10-3-4-10)17-5-7-19-8-6-17/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
DILUAAAPESVOFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(N=C1C2CC2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Diethyl-4-[3-(2,6-dimethyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-pyridine](/img/structure/B13926107.png)
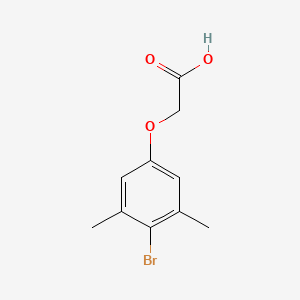
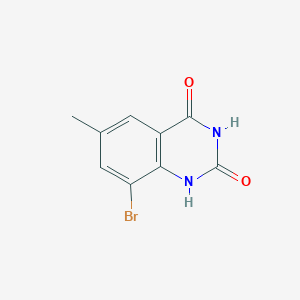
![5-Bromo-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13926126.png)
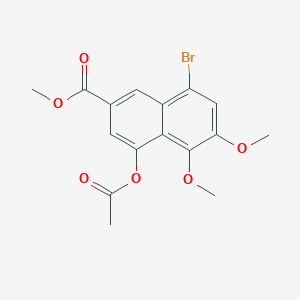
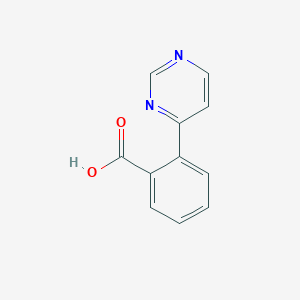
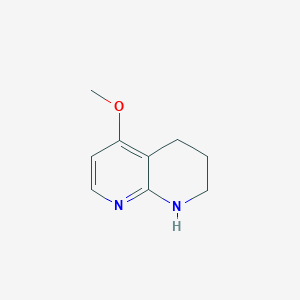
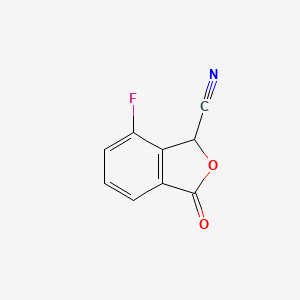
![3-[3-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13926169.png)
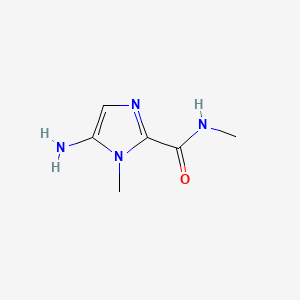
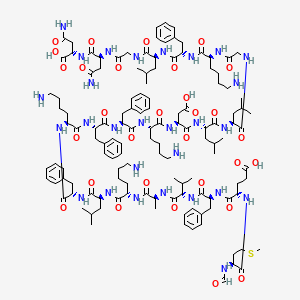
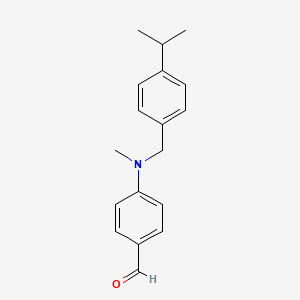
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B13926198.png)
